molecular formula C6H13F3N2 B3201527 (3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine CAS No. 1019397-28-4

(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine

Cat. No. B3201527
M. Wt: 170.18 g/mol
InChI Key: ZBYHEAZATJKSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C6H13F3N2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine” is represented by the formula C6H13F3N2 . The molecular weight of the compound is 170.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine” include its molecular formula (C6H13F3N2), molecular weight (170.18), and its use in research .

Scientific Research Applications

  • Amidation and Formylation Reactions : B(OCH2CF3)3, synthesized from B2O3 and 2,2,2-trifluoroethanol, effectively facilitates the amidation of carboxylic acids with amines, including the direct amidation of N-protected amino acids with primary and secondary amines. This method is notable for its low levels of racemization and its ability to also perform formylation of amines through transamidation of dimethylformamide (Lanigan, Starkov, & Sheppard, 2013).

  • Synthesis of Amine-functionalized Silica : Amine-functionalized colloidal silica, prepared by base-catalyzed hydrolysis of tetraethyl orthosilicate (TEOS) and decorated with amino groups using (3-aminopropyl) trimethoxysilane, has significant applications in various fields. The surface density of amino groups in such silica can be quantified, which is critical for its functional properties (Soto-Cantu, Cueto, Koch, & Russo, 2012).

  • Catalysis in Reductive Amination : An expedient reductive amination process for synthesizing N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been reported. This cost-efficient method is significant for synthesizing various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

  • Task-specific Ionic Liquids : Ionic liquids containing N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide have been used as efficient and reusable catalysts for Knoevenagel condensation in aqueous media. These task-specific ionic liquids (TSILs) show high catalytic performance and excellent reusability (Zhao et al., 2010).

  • Characterization of APTES Films on Glass Surfaces : The study of the morphology and chemical reactivity of (3-aminopropyl) triethoxysilane (APTES) films on glass substrates has applications in bioconjugation and surface functionalization. These films show varying properties based on the deposition technique used (Wang & Vaughn, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

N'-methyl-N'-(2,2,2-trifluoroethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-11(4-2-3-10)5-6(7,8)9/h2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHEAZATJKSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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